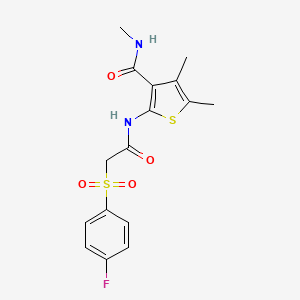

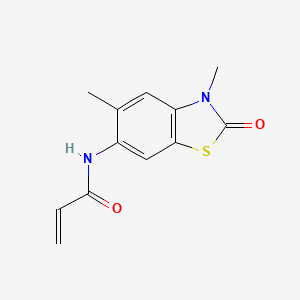

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, which is used for the protection of hydroxyl groups, was synthesized in a three-step process with a yield of 91% . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Chemical Reactions Analysis

Sulfonyl fluorides, which are part of the compound’s structure, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals is a common method used in the synthesis of diverse functionalized sulfonyl fluorides .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds structurally related to sulfonamides have been synthesized and characterized for various applications. For instance, Ghorab et al. (2015) explored the synthesis of novel sulfonamide derivatives with potential anticancer activity. These compounds were evaluated in vitro against breast and colon cancer cell lines, demonstrating significant cytotoxic effects (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Antimicrobial and Anticancer Activities

A range of synthesized sulfonamide derivatives have shown promising antimicrobial and anticancer activities. Talupur et al. (2021) discussed the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives, highlighting their potential as antimicrobial agents (Talupur, S. R., Satheesh, K., & Chandrasekhar, K., 2021). Similarly, Arora et al. (2012) synthesized Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide and evaluated their antimicrobial activity, contributing to the development of new antimicrobial agents (Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S., 2012).

Immunomodulatory Effects

Some derivatives have been investigated for their immunomodulatory effects, showcasing the potential of sulfonamide compounds in enhancing immune responses against tumors. Wang et al. (1988) studied N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide (CL 259, 763), highlighting its capability to restore cytolytic T-lymphocyte response in various immunocompromised models (Wang, B. S., Ruszala-Mallon, V., Lumanglas, A., Silva, J., & Durr, F., 1988).

Chemical Synthesis and Fluorination Techniques

The application of alkali metal fluorides as fluorinating agents in synthetic chemistry, as discussed by Fritz-Langhals (1994), demonstrates the importance of sulfonamide derivatives in the synthesis of fluorinated organic compounds, which have wide applications in medicinal chemistry and drug development (Fritz-Langhals, E., 1994).

Safety and Hazards

Propriétés

IUPAC Name |

2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-9-10(2)24-16(14(9)15(21)18-3)19-13(20)8-25(22,23)12-6-4-11(17)5-7-12/h4-7H,8H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHQFCQMVNVYHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((4-fluorophenyl)sulfonyl)acetamido)-N,4,5-trimethylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2796568.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)nicotinonitrile](/img/structure/B2796569.png)

![4-[4-(2-Methyl-5-nitrobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2796570.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]prop-2-ynoic acid](/img/structure/B2796572.png)

![4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzoic acid](/img/structure/B2796574.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2796580.png)

![(2Z)-2-amino-3-[(E)-[(4-chlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2796583.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)